Diethyl 6-chloropyridine-2,3-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 6-chloropyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-6-8(12)13-9(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVINNWSBVRTTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of Diethyl 6 Chloropyridine 2,3 Dicarboxylate
Reactivity of the Ester Functionalities
The two diethyl ester groups at the C2 and C3 positions are susceptible to a range of nucleophilic acyl substitution reactions, typical of carboxylic acid esters.
Hydrolysis and Transesterification Reactions
The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using aqueous alkali metal hydroxides like sodium hydroxide or potassium hydroxide. google.comchemicalbook.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the dicarboxylic acid, 6-chloropyridine-2,3-dicarboxylic acid. A patent describing the hydrolysis of a structurally similar compound, diethyl 5-ethylpyridine-2,3-dicarboxylate, utilizes 25% sodium hydroxide at elevated temperatures (55-65°C) to achieve this transformation. google.com It is also possible to achieve selective mono-hydrolysis by carefully controlling the stoichiometry of the base and the reaction conditions. For instance, using one equivalent of potassium hydroxide in ethanol can selectively cleave one of the ester groups in a pyridine (B92270) dicarboxylate system. chemicalbook.com
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be achieved, typically under acid or base catalysis. This reaction is fundamental in polymer chemistry, where pyridine dicarboxylic acid esters are used in transesterification polymerizations with diols to synthesize polyesters.
Condensation Reactions with Nitrogen-Containing Reagents
The ester functionalities can react with various nitrogen-based nucleophiles, such as primary or secondary amines and hydrazine, to form amides and hydrazides, respectively. These reactions often require elevated temperatures or conversion of the diester to the more reactive diacid or diacid chloride. The direct reaction of esters with amines to form amides is generally a slow process but can be facilitated by heating.
A more common approach involves the initial hydrolysis of the diester to the corresponding dicarboxylic acid, which is then coupled with an amine using a coupling agent or after conversion to the acid chloride. For example, pyridine-2,6-dicarboxylic acid has been successfully coupled with N-alkylanilines by first converting the acid to its acid chloride with thionyl chloride, followed by reaction with the amine to yield the corresponding bis-amides. nih.govresearchgate.net This two-step sequence provides a reliable method for forming amide bonds from the parent diester.
Transformations Involving the Chloro Substituent
The chlorine atom at the 6-position of the pyridine ring is analogous to a 2-halopyridine. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer complex). uoanbar.edu.iqpearson.comyoutube.com The presence of two additional electron-withdrawing ester groups on the ring further enhances this reactivity. nih.gov
Nucleophilic Displacement Reactions
The 6-chloro group can be readily displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This reaction pathway is common for electron-deficient halopyridines. nih.govthieme-connect.com
Common nucleophiles include:
Amines: Primary and secondary amines react to form 6-aminopyridine derivatives. While electron-deficient 2-chloropyridines readily undergo SNAr reactions, unactivated substrates often require harsh conditions such as high temperatures or pressures. thieme-connect.com However, the activation provided by the ester groups in the target molecule should facilitate these reactions under milder conditions. nih.gov
Alkoxides: Reaction with sodium or potassium alkoxides (e.g., methoxide, ethoxide) yields the corresponding 6-alkoxypyridine ethers.
Thiols: Thiolates can displace the chloride to form 6-thioether derivatives.
The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. pearson.com
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Amine | Morpholine | 6-Morpholinylpyridine | Heat in solvent (e.g., NMP, DMSO), optional base thieme-connect.com |
| Alkoxide | Sodium Methoxide | 6-Methoxypyridine | Heat in corresponding alcohol (e.g., Methanol) |
| Thiolate | Sodium Thiophenoxide | 6-(Phenylthio)pyridine | Solvent such as DMF or DMSO, often at room temp. or with mild heating |
Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination, Palladium-Mediated Processes)
The C-Cl bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-N, C-C, and C-O bond formation. wikipedia.org
Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orglibretexts.org It offers a valuable alternative to classical SNAr reactions, often proceeding under milder conditions with a broader substrate scope. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.org This method can be applied to couple Diethyl 6-chloropyridine-2,3-dicarboxylate with a wide range of primary and secondary amines.
Palladium-Mediated C-C Coupling:
Suzuki Coupling: This reaction couples the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.netharvard.edumdpi.com It is a widely used method for constructing C-C bonds.
Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. scirp.orgwikipedia.orgorganic-chemistry.org This provides a direct route to 6-alkynylpyridine derivatives.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |
|---|---|---|---|---|
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 6-Aminopyridine derivative |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | 6-Arylpyridine derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | 6-Alkynylpyridine derivative |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the ring nitrogen atom, the chloro substituent, and the two ester groups. This electronic nature makes the ring generally unreactive toward electrophilic substitution but susceptible to reduction and N-oxidation.
Electrophilic Aromatic Substitution: Pyridine itself is less reactive than benzene towards electrophilic substitution, and the presence of multiple deactivating groups makes this reaction extremely difficult for the title compound. uoanbar.edu.iqyoutube.com Reactions like nitration or halogenation would require exceptionally harsh conditions and are generally not practical.
N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. However, the oxidation of electron-deficient pyridines is challenging and requires strong oxidizing agents. researchgate.netscripps.edu A common method involves using peroxy acids, but for highly deactivated systems, novel reagent combinations such as trifluoromethanesulfonic anhydride with sodium percarbonate, or urea-hydrogen peroxide with trifluoroacetic anhydride, have been developed to achieve N-oxidation under milder conditions. researchgate.net The resulting N-oxide can significantly alter the reactivity of the ring, facilitating different substitution patterns. semanticscholar.orgresearchgate.net
Reduction: The pyridine ring can be reduced to a piperidine or a dihydropyridine (B1217469). Catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Ni) is a common method for the complete reduction of the pyridine ring to a piperidine ring. uoanbar.edu.iq Given the presence of other functional groups, chemoselectivity can be an issue. Metal-free reductions, for instance using amine boranes, have been developed for the selective reduction of activated pyridines to N-substituted 1,2- or 1,4-dihydropyridines. nih.govnih.gov
Electrophilic Aromatic Substitution Pathways
The pyridine ring, by its nature, is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes pyridine and its derivatives significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene. The reaction, when forced under vigorous conditions, typically directs incoming electrophiles to the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 results in an unstable intermediate where the positive charge resides on the electronegative nitrogen atom quimicaorganica.orgstudy.comuoanbar.edu.iq.
In this compound, the pyridine nucleus is further deactivated by three potent electron-withdrawing groups: a chloro group at C-6 and two diethyl carboxylate groups at C-2 and C-3. These groups work in concert with the ring nitrogen to drastically reduce the electron density of the aromatic system, rendering it exceptionally unreactive to electrophilic attack.
Inductive and Resonance Effects: The chloro and ester functionalities exert strong negative inductive (-I) and resonance (-M) effects, pulling electron density away from the ring.
Protonation under Acidic Conditions: Electrophilic substitution reactions are often carried out in strong acidic media, which would lead to the protonation of the pyridine nitrogen. This creates a pyridinium (B92312) ion, further intensifying the electron-deficient character of the ring and increasing its deactivation towards electrophiles uoanbar.edu.iq.
Consequently, electrophilic aromatic substitution pathways are not considered viable synthetic routes for the functionalization of this compound. The severe deactivation of the ring makes such reactions impractical, requiring extreme conditions that would likely lead to decomposition rather than substitution.
Nucleophilic Aromatic Substitution (SNAr) Activation
In stark contrast to its inertness toward electrophiles, the electronic structure of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.
The reactivity of halopyridines in SNAr reactions is contingent on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. For chloropyridines, the order of reactivity is generally 4-chloro > 2-chloro >> 3-chloro uoanbar.edu.iq. The presence of additional electron-withdrawing groups on the ring significantly enhances this reactivity nih.gov.
In this compound, the chlorine atom is at the C-6 position, which is electronically equivalent to the C-2 position. This position is inherently activated for nucleophilic attack. The activation is powerfully amplified by the two diethyl carboxylate groups at the C-2 and C-3 positions.
Stabilization of the Meisenheimer Complex: The electron-withdrawing ester groups, particularly the one at the C-2 position, effectively delocalize the negative charge of the intermediate formed upon nucleophilic attack at C-6. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride ion.
This strong activation makes the chlorine atom at the C-6 position an excellent leaving group, allowing for facile substitution by a wide variety of nucleophiles. Reactions with amines, alkoxides, and thiolates are expected to proceed efficiently, often under mild conditions, to yield a diverse range of 6-substituted pyridine-2,3-dicarboxylate derivatives. The high reactivity of similarly activated heteroaryl chlorides in SNAr reactions is well-documented nih.govchemrxiv.org.
The table below illustrates the expected outcomes of SNAr reactions on this compound with various nucleophiles, based on established principles of pyridine reactivity.
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |
| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | Diethyl 6-(R¹R²-amino)pyridine-2,3-dicarboxylate |
| Alcohol (R-OH) | Strong Base (e.g., NaH, NaOR), Solvent (e.g., THF, R-OH) | Diethyl 6-(alkoxy)pyridine-2,3-dicarboxylate |
| Thiol (R-SH) | Base (e.g., K₂CO₃, NaSR), Solvent (e.g., DMF, Ethanol) | Diethyl 6-(alkylthio)pyridine-2,3-dicarboxylate |
| Water (H₂O) | Base (e.g., NaOH, KOH), Heat | Diethyl 6-hydroxypyridine-2,3-dicarboxylate |
Advanced Spectroscopic and Structural Characterization of Diethyl 6 Chloropyridine 2,3 Dicarboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Diethyl 6-chloropyridine-2,3-dicarboxylate, both ¹H and ¹³C NMR spectroscopy are critical in confirming its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the two ethyl ester groups. The protons on the pyridine ring will appear as doublets due to coupling with each other. The ethyl groups will each exhibit a quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the five carbons of the pyridine ring, the two carbonyl carbons of the ester groups, and the two sets of carbons for the ethyl groups. The chemical shifts of the pyridine ring carbons are particularly informative, with the carbon atom bonded to the chlorine atom (C6) showing a characteristic shift. In pyridine itself, the carbon atoms at positions 2, 3, and 4 have chemical shifts of approximately 150, 124, and 136 ppm, respectively testbook.com. The substitution pattern in this compound would alter these values.
Predicted NMR Data for this compound:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-4 | ~8.0-8.2 (d) | ~138-140 |
| Pyridine H-5 | ~7.5-7.7 (d) | ~125-127 |
| -OCH₂CH₃ (Methylene) | ~4.3-4.5 (q) | ~62-64 |
| -OCH₂CH₃ (Methyl) | ~1.3-1.5 (t) | ~14-15 |
| Pyridine C-2 | - | ~148-150 |
| Pyridine C-3 | - | ~130-132 |
| Pyridine C-6 | - | ~152-154 |
| C=O (Ester at C-2) | - | ~164-166 |
| C=O (Ester at C-3) | - | ~165-167 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Key expected peaks include:
C=O Stretching: Strong absorption bands in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl groups of the two ester functionalities.
C-O Stretching: Bands in the 1200-1300 cm⁻¹ region due to the stretching vibrations of the C-O bonds of the esters.
C-Cl Stretching: A band in the region of 600-800 cm⁻¹ attributable to the C-Cl bond.
Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also be expected to show bands corresponding to the pyridine ring vibrations and the ester groups.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| C=O (Ester) | Stretching | 1720-1740 | Medium |
| C-O (Ester) | Stretching | 1200-1300 | Medium |
| C-Cl | Stretching | 600-800 | Strong |
| Aromatic C=C/C=N | Stretching | 1400-1600 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₂ClNO₄), the expected monoisotopic mass is approximately 257.04 g/mol .
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, there would also be a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group (-COOCH₂CH₃). The fragmentation of the pyridine ring itself can also occur.
Predicted Mass Spectrometry Fragmentation for this compound:
| Fragment Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 257 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 212 | Loss of an ethoxy radical |
| [M - COOCH₂CH₃]⁺ | 184 | Loss of an ethoxycarbonyl radical |
| [M - 2(OCH₂CH₃)]⁺ | 167 | Loss of two ethoxy radicals |
| [C₅H₂ClNCO]⁺ | 127 | Fragmentation of the pyridine ring |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and details of intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSDC), analysis of similar pyridine dicarboxylate derivatives provides insight into the likely solid-state conformation. For instance, the crystal structure of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate has been determined nih.gov. A single-crystal X-ray diffraction study of this compound would reveal its crystal system, space group, and unit cell dimensions. It would also confirm the planar geometry of the pyridine ring and the conformation of the two diethyl ester substituents relative to the ring. Such studies are crucial for understanding how the molecule packs in the solid state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal is governed by intermolecular interactions. In the case of this compound, weak C-H···O and C-H···N hydrogen bonds are expected to play a role in the crystal packing. The chlorine atom can also participate in halogen bonding (C-Cl···O or C-Cl···N).
Research Applications and Derivatization in Chemical Sciences
Role as Synthetic Intermediates for Complex Molecular Architectures
Diethyl 6-chloropyridine-2,3-dicarboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of more complex molecules. Its structure, featuring a reactive chlorine atom and two ester functional groups on a pyridine (B92270) core, allows for a variety of chemical transformations. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the diethyl ester groups at the 2- and 3-positions can be hydrolyzed, transesterified, or converted into amides. This multi-functional nature makes it a valuable precursor in several areas of chemical synthesis.
In the development of new pharmaceutical agents, pyridine-based scaffolds are of significant interest due to their prevalence in a wide range of biologically active compounds and approved drugs. researchgate.netgoogle.com The structural framework of this compound is utilized to construct elaborate molecules with potential therapeutic applications. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, including amines, alcohols, and thiols, enabling the introduction of diverse functional groups and the extension of the molecular structure.
For instance, the related compound 2,3-diamino-6-chloropyridine serves as an essential intermediate in the creation of novel anti-cancer and anti-inflammatory agents. bldpharm.com Similarly, the dimethyl ester analog, dimethyl 2,3-pyridinedicarboxylate, is a known intermediate in pharmaceutical production. researchgate.net The strategic placement of the chloro and dicarboxylate groups on the target compound provides a reliable platform for building complex heterocyclic systems, which are a cornerstone of modern medicinal chemistry.
The utility of this compound extends to the agrochemical industry, where it functions as a critical starting material for the synthesis of herbicides. bldpharm.com A U.S. patent describes its direct use in the preparation of herbicidally active pyridine-2,3-dicarboximides. bldpharm.com In this process, the chlorine atom is displaced by an amine, such as benzylamine, in a nucleophilic substitution reaction. The resulting amino-dicarboxylate intermediate is then cyclized to form the target dicarboximide.
This synthetic route highlights the compound's role as a robust building block. The reaction sequence allows for the generation of a library of potential herbicides by varying the amine used in the initial substitution step. The final products have been shown to be effective in controlling undesired plant growth. bldpharm.com
Table 1: Synthesis of a Herbicide Precursor from this compound This table is interactive. Click on the headers to sort.
| Starting Material | Reagent | Product | Application of Product | Reference |
|---|---|---|---|---|
| This compound | Benzylamine | Diethyl 6-benzylaminopyridine-2,3-dicarboxylate | Intermediate for herbicidally active pyridine-2,3-dicarboximides | bldpharm.com |
Exploration in Coordination Chemistry
The field of coordination chemistry investigates the formation and properties of complexes consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Pyridine dicarboxylic acids and their esters are well-regarded for their ability to act as versatile ligands.
This compound possesses multiple potential coordination sites, making it an interesting candidate for ligand design. The nitrogen atom of the pyridine ring has a lone pair of electrons that can readily coordinate to a metal center. Additionally, the oxygen atoms of the two carbonyl groups in the diethyl ester moieties can also participate in binding, allowing the molecule to act as a multidentate ligand.
Although the 2,3-dicarboxylate arrangement is less common than the 2,6-dicarboxylate isomer, the principles of coordination remain similar. Pyridine-2,6-dicarboxylic acid esters are known to function as tridentate O,N,O-pincer ligands, forming stable complexes with metal ions like copper(II). The subject compound can chelate to a metal ion using the pyridine nitrogen and one or both of the ester carbonyl oxygen atoms, leading to the formation of stable, cyclic coordination structures. The presence of the chlorine atom and the specific stereochemistry of the 2,3-diester arrangement can influence the geometry and stability of the resulting metal complexes.
Metal complexes derived from pyridine-based ligands often exhibit significant catalytic activity and are used in the development of advanced materials. bldpharm.com The introduction of a pyridine moiety into a ligand framework can enhance the conformational rigidity and tune the electronic properties of the resulting metal complex, which is beneficial for catalytic applications. bldpharm.com Complexes based on pyridine dicarboxylates have been explored for their roles in promoting various chemical transformations.
Furthermore, such ligands are integral to the construction of functional materials like metal-organic frameworks (MOFs). While dicarboxylic acids are more common for creating robust MOFs, diester ligands can be used to form different types of coordination polymers or can be hydrolyzed in-situ to generate the necessary carboxylate linkers. The specific substitution pattern of this compound offers a unique geometry for creating novel materials with potential applications in areas like gas storage or separation.
Mechanistic Studies of Biological Activities through Derivatization
Understanding the relationship between a molecule's structure and its biological activity is a fundamental goal in medicinal and agrochemical research. Derivatization, the process of synthetically modifying a parent compound to create a series of related analogues, is a key strategy for conducting these structure-activity relationship (SAR) studies.
By systematically altering the functional groups on this compound, researchers can probe how specific structural features influence biological effects. For example, based on the herbicidal pyridine-2,3-dicarboximides derived from this compound, a mechanistic study could be designed. bldpharm.com One would synthesize a series of analogues by reacting the diethyl 6-amino-substituted intermediate with various amines to form a library of N-substituted imides.
Each derivative would then be tested for its herbicidal potency. Comparing the activity across the series would reveal key insights. For instance, it might be found that bulky N-substituents increase activity, or that electron-withdrawing groups are essential for the mechanism of action. This systematic approach allows for the identification of the pharmacophore—the essential set of structural features responsible for the biological effect—and helps in optimizing the lead compound to create more potent and selective agents. Studies on other pyridine derivatives have shown, for example, that the presence and position of groups like methoxy (B1213986) (-OCH3) can enhance antiproliferative activity, whereas halogen atoms can sometimes decrease it.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzylamine |
| Diethyl 6-benzylaminopyridine-2,3-dicarboxylate |
| Pyridine-2,3-dicarboximide |
| 2,3-Diamino-6-chloropyridine |
| Dimethyl 2,3-pyridinedicarboxylate |
| Pyridine-2,6-dicarboxylic acid |
| Copper(II) |
Antimicrobial and Antifungal Investigations (In Vitro Models)
While direct in vitro antimicrobial and antifungal studies on this compound are not extensively documented in publicly available research, the broader class of pyridine carboxylic acid derivatives has shown significant promise in this field. nih.govnih.gov The structural components of this compound, namely the pyridine ring and the dicarboxylate esters, are features present in various compounds investigated for their antimicrobial properties.
Research on related pyridine compounds has demonstrated a spectrum of activity. For instance, pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp., has been shown to exhibit antimicrobial properties through metal sequestration. nih.govnih.gov This suggests that the pyridine nucleus can play a role in inhibiting microbial growth. Furthermore, novel pyridine carboxamide derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing good efficacy against pathogens like Botrytis cinerea by potentially inhibiting the succinate (B1194679) dehydrogenase enzyme. nih.gov
Fused pyridine-pyrimidine hybrids have also been a subject of investigation, with some derivatives displaying excellent antibacterial activity against strains such as E. coli, S. aureus, and S. pyogenes. niscpr.res.in The antimicrobial potential of such compounds is often linked to the substituents on the pyridine ring. For example, studies on certain pyridinium (B92312) salts have indicated that the length and nature of side chains can significantly influence their antimicrobial efficacy. mdpi.com
These findings from related structures suggest that this compound could serve as a valuable scaffold for developing new antimicrobial and antifungal agents. The presence of the chloro-substituent and the diethyl dicarboxylate moieties offers opportunities for further chemical modification to optimize activity against a range of microbial pathogens. Future in vitro studies would be necessary to fully elucidate the specific antimicrobial and antifungal profile of this compound.
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Organism(s) | Key Findings | Reference(s) |
| Pyridine Carboxamides | Botrytis cinerea | Good in vivo antifungal activity. | nih.gov |
| Fused Pyridine-Pyrimidines | E. coli, S. aureus, S. pyogenes | Excellent antibacterial activity with MIC of 62.5 µg/mL for some derivatives. | niscpr.res.in |
| Pyridine-2,6-dithiocarboxylic acid | Pseudomonas spp., E. coli | Acts as an antagonist through metal sequestration. | nih.govnih.gov |
Anti-inflammatory Compound Development (Mechanistic Insight)
The pyridine nucleus is a common feature in a number of anti-inflammatory drugs. nih.gov While direct research on the anti-inflammatory properties of this compound is limited, studies on structurally related compounds provide mechanistic insights into the potential of this chemical class.
For example, derivatives of imidazo[1,2-a]pyridine (B132010) carboxylic acid have been evaluated for their acute and chronic anti-inflammatory activity. researchgate.net Some of these compounds were found to inhibit carrageenan-induced edema more effectively than the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). researchgate.net Docking analyses of these derivatives suggested binding to the active pockets of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in inflammation pathways. researchgate.net
In another study, a series of 2-pyridyl-2-thiobenzothiazole compounds were synthesized and investigated for their anti-inflammatory properties. nih.gov One of the derivatives, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, demonstrated more potent anti-inflammatory activity than indomethacin in in vitro assays. nih.gov These findings highlight the potential of the pyridine scaffold in the design of novel anti-inflammatory agents.
The anti-inflammatory potential of pyridine derivatives is often attributed to their ability to modulate the production of inflammatory mediators. The structural features of this compound could be leveraged for the development of new anti-inflammatory compounds, with the ester and chloro groups providing sites for chemical modification to enhance potency and selectivity.
Enzyme Inhibition Studies (e.g., α-glucosidase, Jumonji-C Domain-Containing Protein 5)
The pyridine dicarboxylate scaffold has been a focus of research in the development of enzyme inhibitors. nih.govdiva-portal.org Specifically, derivatives of pyridine-2,4-dicarboxylic acid (2,4-PDCA) have been identified as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, a broad class of enzymes with diverse biological functions. nih.gov
One such enzyme is the Jumonji-C (JmjC) domain-containing protein 5 (JMJD5), which is involved in critical cellular processes such as development and circadian rhythm. nih.gov Studies have shown that 5-aminoalkyl-substituted 2,4-PDCA derivatives are potent and selective inhibitors of human JMJD5. nih.gov Crystallographic analyses have revealed that the substituents on the pyridine ring can be oriented into the substrate-binding pocket of the enzyme, providing a basis for rational drug design. nih.govacs.org While this compound is a 2,3-dicarboxylate, the inhibitory potential of the closely related 2,4-dicarboxylate scaffold suggests that it could also be explored as a potential inhibitor of JMJD5 or other 2OG-dependent oxygenases.
In the context of α-glucosidase inhibition, which is a therapeutic target for managing diabetes, various heterocyclic compounds are under investigation. While direct inhibition of α-glucosidase by this compound has not been reported, the broader family of pyridine derivatives has been explored for this purpose. The development of selective and potent enzyme inhibitors often involves the strategic modification of a core scaffold, and the pyridine dicarboxylate structure offers multiple points for such derivatization.
Table 2: Enzyme Inhibition by Pyridine Dicarboxylate Derivatives
| Target Enzyme | Inhibitor Scaffold | Key Findings | Reference(s) |
| Jumonji-C Domain-Containing Protein 5 (JMJD5) | 5-aminoalkyl-substituted pyridine-2,4-dicarboxylic acid derivatives | Potent and selective inhibition. | nih.gov |
| Aspartate/Asparagine‐β‐Hydroxylase (AspH) | C‐3‐substituted pyridine‐2,4‐dicarboxylic acid derivatives | Potent inhibitors with potential for cancer therapy. | nih.gov |
Calcium Channel Modulators (Mechanistic Pathways)
The modulation of calcium channels is a critical mechanism for a variety of physiological processes, and compounds that can influence these channels are of significant therapeutic interest. The dihydropyridine (B1217469) scaffold is well-known for its role in calcium channel modulation, with many clinically used drugs belonging to this class. wikipedia.orgresearchgate.net It is important to distinguish that this compound is a pyridine derivative, not a 1,4-dihydropyridine.
Research into pyridine-based compounds has revealed their potential to modulate calcium channels, though the mechanisms can differ from those of dihydropyridines. Studies on alkyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridyl-5-pyridinecarboxylate isomers have shown that the position of the nitrogen atom in the pyridyl ring can determine whether the compound acts as a calcium channel agonist or antagonist. nih.govacs.org For instance, 2-pyridyl isomers have been found to act as cardioselective calcium channel agonists and smooth muscle selective calcium channel antagonists. nih.gov
Furthermore, the substituents on the pyridine ring and the ester groups have been shown to be critical determinants of activity. nih.gov While these studies focus on dihydropyridine structures containing a pyridyl substituent, they underscore the importance of the pyridine motif in interacting with calcium channels. The mechanistic pathways for calcium channel modulation by these compounds are complex, involving interactions with the channel protein that can either promote or block the influx of calcium ions. nih.govnih.gov The specific influence of a compound often depends on its stereochemistry and the specific subtype of calcium channel it interacts with. nih.gov
Given the structural differences, the direct translation of these findings to this compound is not straightforward. However, the established role of the pyridine nucleus in calcium channel modulation suggests that this compound and its derivatives could be a starting point for the exploration of novel modulators with potentially different mechanisms of action compared to the classical dihydropyridines.
Concluding Remarks and Future Research Perspectives
Current Challenges and Opportunities in Pyridine (B92270) Dicarboxylate Research
The synthesis and functionalization of pyridine dicarboxylates are not without their difficulties. One of the primary challenges lies in the regioselective functionalization of the pyridine ring. researchgate.net The inherent electronic properties of pyridine often lead to preferential reactions at the C2 and C4 positions, making selective derivatization at other positions, such as the meta-position, a significant synthetic hurdle. researchgate.net Overcoming this challenge is crucial for expanding the chemical space and accessing novel molecular architectures with tailored properties.
Furthermore, the development of sustainable and efficient synthetic routes to pyridine dicarboxylates remains an area of active research. wur.nl Traditional methods can sometimes require harsh reaction conditions or involve multiple steps, which can be inefficient and generate significant waste. oist.jpgoogleapis.com There is a growing demand for greener synthetic methodologies that utilize renewable starting materials and employ catalytic processes to improve atom economy and reduce environmental impact. wur.nl The production of pyridine dicarboxylic acids from lignocellulose is one such promising avenue being explored. researchgate.net
Despite these challenges, the opportunities within pyridine dicarboxylate research are vast. The development of new catalytic systems, including those based on transition metals and rare earth metals, is opening up new avenues for C-H functionalization, allowing for more direct and efficient modification of the pyridine core. nih.gov These advancements are enabling the synthesis of a wider range of functionalized pyridine dicarboxylates with potential applications in diverse fields. Moreover, the unique coordination properties of pyridine dicarboxylates make them excellent ligands for the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic and material properties. acs.orgacs.org
Emerging Synthetic Strategies for Enhanced Molecular Diversity
To address the challenges of regioselectivity and to expand the diversity of accessible pyridine dicarboxylate derivatives, researchers are exploring a variety of innovative synthetic strategies. One-pot multicomponent reactions are gaining prominence as an efficient way to construct complex pyridine structures from simple precursors in a single step. nih.gov These methods are not only atom-economical but also allow for the rapid generation of libraries of compounds for screening and optimization.
Recent advancements in catalysis are also playing a pivotal role in the evolution of pyridine synthesis. organic-chemistry.org For instance, novel palladium-catalyzed cross-coupling reactions are enabling the introduction of a wide array of substituents onto the pyridine ring with high selectivity. nih.gov Furthermore, photochemical methods are emerging as a powerful tool for the functionalization of pyridines, offering unique reactivity patterns that are not accessible through traditional thermal methods. nih.gov These light-driven reactions can often be conducted under mild conditions and provide access to novel radical-based functionalization pathways. nih.gov
The concept of "skeletal and peripheral editing" of the pyridine moiety is another exciting frontier. researchgate.net This involves the use of dearomatization-rearomatization sequences to temporarily disrupt the aromaticity of the pyridine ring, allowing for selective functionalization at otherwise unreactive positions. researchgate.net This strategy has been successfully employed for the selective halogenation and isotopic labeling of pyridines. researchgate.net
Advancements in Targeted Functional Material Design and Biological Probes
The unique photophysical and coordination properties of pyridine dicarboxylates make them highly attractive for the design of advanced functional materials and sensitive biological probes. In the realm of materials science, pyridine dicarboxylates are being utilized as building blocks for the creation of polyesters with enhanced thermal and mechanical properties. wur.nlwur.nl These bio-based polymers offer a sustainable alternative to traditional petroleum-derived plastics. wur.nl Additionally, the incorporation of pyridine dicarboxylate moieties into metal-organic frameworks (MOFs) has led to materials with applications in gas storage, catalysis, and sensing. acs.orgacs.org
In the biomedical field, pyridine dicarboxylates are being explored for the development of novel therapeutics and diagnostic agents. The pyridine scaffold is a common motif in many FDA-approved drugs, and the ability to functionalize pyridine dicarboxylates with high precision opens up new possibilities for drug design. rsc.org For example, pyridine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgresearchgate.netresearchgate.net
Furthermore, the fluorescent properties of certain pyridine dicarboxylate derivatives are being harnessed to create sensitive and selective biological probes. mdpi.com These probes can be designed to detect specific ions, molecules, or biological events within living cells, providing valuable tools for understanding complex biological processes. nih.gov The development of pyridine-based fluorescent probes with aggregation-induced emission (AIE) properties is a particularly exciting area of research, as these probes can offer high signal-to-noise ratios for bioimaging applications.
Q & A
Q. What are the optimal synthetic routes for preparing diethyl 6-chloropyridine-2,3-dicarboxylate, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of pyridine precursors using reagents like POCl₃ or SOCl₂ under anhydrous conditions is common. Optimization includes:
- Temperature control : Reactions often require reflux in solvents like toluene or dichloromethane (80–110°C).
- Catalysts : Lewis acids (e.g., AlCl₃) may enhance chlorination efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity.
Reference analogous protocols for ester hydrolysis and substituent introduction in pyridine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm ester groups (δ ~4.3 ppm for ethyl -OCH₂CH₃; ~165–170 ppm for carbonyl carbons). Chlorine’s inductive effect shifts pyridine ring protons downfield.
- IR : Strong C=O stretches (~1720 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight.
Cross-reference with pyridine dicarboxylate analogs in spectral databases .
Q. How should researchers safely handle and store this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid aqueous environments to limit ester degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 6-chloro substituent in cross-coupling or substitution reactions?
The 6-chloro group acts as a leaving site in nucleophilic aromatic substitution (SNAr). Its reactivity depends on:
- Ring activation : Electron-withdrawing ester groups at positions 2 and 3 activate the pyridine ring, facilitating SNAr.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
- Catalytic systems : Pd-based catalysts enable Suzuki-Miyaura coupling with aryl boronic acids. For example, analogous chloropyridines react under Pd(PPh₃)₄/K₂CO₃ conditions .
Q. How do ester groups influence the compound’s application in polymer chemistry or catalysis?
Diethyl esters serve as electron-withdrawing groups, modulating electronic properties for:
Q. What strategies resolve contradictions in saponification or hydrolysis outcomes for this compound?
Conflicting results may arise from:
- Reagent choice : Alkaline hydrolysis (NaOH/EtOH) typically cleaves esters, but steric hindrance from the 6-chloro group can slow reactivity. Acidic conditions (H₂SO₄/H₂O) may decarboxylate the product .
- Temperature : Mild conditions (25–50°C) favor ester cleavage without pyridine ring degradation.
Validate methods using TLC or in situ FTIR to monitor reaction progress .
Q. How can computational modeling predict substituent effects on this compound’s reactivity?
- DFT calculations : Optimize geometries to assess steric/electronic effects of substituents (e.g., chloro vs. cyano at position 6).
- Hammett parameters : Correlate σ values of substituents with reaction rates for SNAr or ester hydrolysis.
Reference studies on pyridine ring activation in similar dicarboxylates .
Methodological Guidance
Q. What experimental controls are essential when studying this compound’s stability under varying pH?
Q. How can researchers design derivatives to enhance biological or material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
